

Application Notes & Protocols: Preparation and Use of Δ -2-Ceftazidime Reference Standards

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Compound of Interest

Compound Name: *delta-2-Ceftazidime*

Cat. No.: *B193858*

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Introduction

Ceftazidime is a third-generation cephalosporin antibiotic widely used against various bacterial infections, particularly those caused by *Pseudomonas aeruginosa*.^{[1][2]} The stability of ceftazidime is a critical aspect of its quality control, as it can degrade into several related substances. One of the primary degradation products is its Δ -2-isomer, **delta-2-ceftazidime** (Δ -2-Ceftazidime).^{[3][4][5]} This isomerization involves the migration of the double bond within the dihydrothiazine ring of the cephem nucleus, a transformation that renders the molecule antibacterially inactive.^[3] The presence of Δ -2-Ceftazidime is therefore considered an impurity that must be monitored and quantified during manufacturing and throughout the shelf-life of the drug product.^[3]

This document provides detailed protocols for the preparation, characterization, and use of Δ -2-Ceftazidime as a reference standard for impurity analysis in ceftazidime bulk drug substance and pharmaceutical formulations.

Physicochemical Properties of Δ -2-Ceftazidime

A summary of the key physical and chemical properties of Δ -2-Ceftazidime is presented below.

Property	Value	Reference
IUPAC Name	(6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yl)oxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate	[6]
Molecular Formula	C ₂₂ H ₂₂ N ₆ O ₇ S ₂	[3][6][7]
Molecular Weight	546.6 g/mol	[3][6]
Appearance	Off-White to Light Brown Solid	[3]
Purity (Typical)	>95%	[3][8]
Synonyms	Ceftazidime Impurity A (EP), Δ-3-Ceftazidime Isomer (USP)*	[3][6]

*Note: Some pharmacopeias may use different naming conventions for ceftazidime isomers. It is crucial to verify the specific isomer structure.

Section 1: Preparation of Δ-2-Ceftazidime Reference Standard

Δ-2-Ceftazidime is typically prepared by the controlled degradation of ceftazidime under specific pH and temperature conditions, followed by purification.

Experimental Protocol: Controlled Degradation and Isolation

This protocol describes a method to induce the isomerization of ceftazidime to its Δ-2 form.

- **Dissolution:** Dissolve a known quantity of Ceftazidime Pentahydrate Reference Standard in an aqueous buffer solution. The stability of ceftazidime is highly pH-dependent, with

degradation accelerating outside the pH range of 4.5 to 6.5.[3][9] Base-catalyzed degradation is particularly effective for forming the Δ -2 isomer.[3] A phosphate or borate buffer with a pH of ~9.2 is recommended.[10]

- Incubation: Incubate the ceftazidime solution at an elevated temperature (e.g., 40°C) for a defined period (e.g., 24-70 hours).[4] The progress of the degradation should be monitored periodically by High-Performance Liquid Chromatography (HPLC) to maximize the yield of the Δ -2 isomer while minimizing the formation of other degradation products like pyridine.[4][5][11]
- Purification: Once a significant amount of Δ -2-Ceftazidime has formed, the isomer must be isolated from the mixture. This is best achieved using preparative HPLC with a C18 column. The mobile phase and gradient conditions should be optimized to achieve maximum separation between ceftazidime, Δ -2-Ceftazidime, and other impurities.
- Isolation and Lyophilization: Collect the fractions containing the purified Δ -2-Ceftazidime. Combine the fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the reference standard as a solid powder.
- Characterization: The identity and purity of the isolated standard must be confirmed using appropriate analytical techniques as described in Section 2.

Caption: Workflow for the preparation of Δ -2-Ceftazidime reference standard.

Section 2: Characterization of the Reference Standard

The prepared Δ -2-Ceftazidime reference standard must be rigorously characterized to confirm its identity, purity, and strength.

Protocol 2.1: Purity Assessment by HPLC

A stability-indicating HPLC method is essential to separate Δ -2-Ceftazidime from the parent drug and other related substances.[3]

- Standard Preparation: Accurately weigh and dissolve the prepared Δ -2-Ceftazidime powder in a suitable solvent (e.g., water or mobile phase) to a known concentration.

- **Chromatographic Analysis:** Inject the solution into an HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- **Acceptance Criteria:** A purity of >95% is generally required for a reference standard.^{[3][8]}

Protocol 2.2: Identity Confirmation

- **Mass Spectrometry (MS):** Use LC-MS to confirm the molecular weight of the compound. The observed mass should correspond to the theoretical mass of Δ -2-Ceftazidime (546.099 g/mol for the anhydrous form).^[6]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H -NMR and ^{13}C -NMR spectroscopy should be performed to confirm the chemical structure, particularly the position of the double bond in the cephem ring, which distinguishes it from the active Δ -3 isomer.
- **Co-injection:** Co-injecting the prepared standard with a ceftazidime sample known to contain the Δ -2 impurity should result in a single, co-eluting peak, confirming its identity by retention time.^[1]

Section 3: Use as a Reference Standard for Impurity Quantification

The primary use of the Δ -2-Ceftazidime reference standard is for the accurate quantification of this impurity in ceftazidime drug samples.

Experimental Protocol: Quantification of Δ -2-Ceftazidime by HPLC

This protocol outlines a stability-indicating HPLC method for determining the amount of Δ -2-Ceftazidime in a sample.

- **Apparatus and Materials:**
 - High-Performance Liquid Chromatograph with a UV detector or Diode Array Detector (DAD).

- Analytical column: C18, 5 μm particle size, e.g., 250 mm x 4.6 mm.[12]
- Volumetric flasks, pipettes, and syringes.
- Analytical balance.
- Δ -2-Ceftazidime Reference Standard (prepared as above).
- Ceftazidime sample for analysis.
- Reagents: Acetonitrile (HPLC grade), potassium dihydrogen phosphate, disodium hydrogen phosphate, phosphoric acid.
- Preparation of Solutions:
 - Mobile Phase A (Buffer): Prepare a phosphate buffer by dissolving ~3.6 g of disodium hydrogen phosphate and ~1.4 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 4.0 with phosphoric acid.[12][13]
 - Mobile Phase B: Acetonitrile.[13]
 - Standard Stock Solution: Accurately weigh about 10 mg of the Δ -2-Ceftazidime RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with water. This yields a concentration of approximately 100 $\mu\text{g/mL}$.
 - Working Standard Solution: Dilute the Standard Stock Solution with water to a final concentration appropriate for the expected impurity level (e.g., 1.0 $\mu\text{g/mL}$).
 - Test Solution: Accurately weigh about 100 mg of the ceftazidime sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with water to obtain a solution containing 1 mg/mL of ceftazidime.
- Chromatographic Conditions:

Parameter	Recommended Setting	Reference
Column	C18, 5 µm, 250 mm x 4.6 mm	[12]
Mobile Phase	Gradient elution with Mobile Phase A (buffer) and Mobile Phase B (acetonitrile)	[12][13]
Flow Rate	1.0 mL/min	[12]
Column Temperature	40°C	[12]
Detection Wavelength	254 nm	[3][12]
Injection Volume	20 µL	[11]

- System Suitability Test (SST):
 - Inject the Working Standard Solution multiple times (n=5). The relative standard deviation (RSD) of the peak area should be $\leq 2.0\%$.
 - A resolution solution containing both ceftazidime and Δ -2-Ceftazidime should be prepared and injected. The resolution (R) between the two peaks must be ≥ 2.0 . [14][15]
- Procedure:
 - Inject the diluent (blank), followed by the Working Standard Solution, and then the Test Solution into the chromatograph.
 - Record the chromatograms and integrate the peak areas.
- Calculation: Calculate the percentage of Δ -2-Ceftazidime in the ceftazidime sample using the following formula:

$$\% \Delta\text{-2-Ceftazidime} = (\text{Area_Sample} / \text{Area_Std}) \times (\text{Conc_Std} / \text{Conc_Sample}) \times 100$$

Where:

- Area_Sample is the peak area of Δ -2-Ceftazidime in the Test Solution.

- Area_Std is the average peak area of Δ -2-Ceftazidime in the Working Standard Solution.
- Conc_Std is the concentration (mg/mL) of the Working Standard Solution.
- Conc_Sample is the concentration (mg/mL) of the ceftazidime sample in the Test Solution.

Caption: Workflow for the quantification of Δ -2-Ceftazidime impurity.

Section 4: Ceftazidime Degradation Pathway & Stability

Understanding the degradation pathway of ceftazidime is crucial for controlling impurity formation. The primary degradation pathways involve isomerization to the inactive Δ -2 form and hydrolysis, which can lead to the opening of the β -lactam ring and the release of pyridine.[\[4\]](#)
[\[16\]](#)[\[17\]](#)

Caption: Simplified degradation pathway of Ceftazidime.

Storage and Stability Recommendations

To ensure the integrity of the Δ -2-Ceftazidime reference standard and to minimize further degradation, the following storage conditions are recommended.

Form	Storage Condition	Rationale
Solid Powder	-20°C, protected from light and moisture.	Prevents thermal degradation and hydrolysis. Ceftazidime and its isomers are known to be temperature-sensitive.[17][18]
Stock Solution	2-8°C for short-term use (up to 7 days).[5][9] For long-term storage, freeze at -20°C.	Refrigeration slows the degradation rate in aqueous solutions.[5][9] Ceftazidime solutions can remain stable for 7 days at 4°C.[9]
Working Solution	Prepare fresh daily.	Dilute solutions are more susceptible to degradation. Fresh preparation ensures accuracy in quantification.

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